molecular formula C13H20O3 B15398917 1-Diethoxymethyl-3-ethoxybenzene CAS No. 1443348-25-1

1-Diethoxymethyl-3-ethoxybenzene

Cat. No.: B15398917
CAS No.: 1443348-25-1
M. Wt: 224.30 g/mol
InChI Key: OAQQYZNMHMOWJZ-UHFFFAOYSA-N
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Description

1-Diethoxymethyl-3-ethoxybenzene is a synthetic organic compound featuring a benzene ring substituted with an ethoxy group and a diethoxymethyl group in a 1,3-relationship. The diethoxymethyl functional group is an acetal, a class of compounds known for their utility as protecting groups for aldehydes in multi-step synthetic pathways . This structure is closely related to intermediates used in pharmaceutical and agrochemical research. For instance, the diethoxymethyl moiety is a key feature in certain synthetic curcumin analogues that have been investigated for their potent immunosuppressive activity . Similarly, other benzene derivatives with ether substituents are frequently employed as valuable intermediates in organic synthesis and the preparation of pharmaceutical substances . Researchers may find this compound useful as a building block or precursor in developing new chemical entities. Available data for the closely related compound 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene suggests a density of approximately 1.018 g/cm³ and a calculated boiling point of 310.7°C . Specific physicochemical data for this compound should be verified with the supplier. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

1443348-25-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-(diethoxymethyl)-3-ethoxybenzene

InChI

InChI=1S/C13H20O3/c1-4-14-12-9-7-8-11(10-12)13(15-5-2)16-6-3/h7-10,13H,4-6H2,1-3H3

InChI Key

OAQQYZNMHMOWJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share functional or positional similarities with 1-Diethoxymethyl-3-ethoxybenzene:

Compound Name Substituents CAS Number Key Identifiers (EPA/STORET) Notable Properties
1-Ethoxy-3-methyl-5-nitrobenzene 1-ethoxy, 3-methyl, 5-nitro 1881328-93-3 N/A (discontinued product) Nitro group introduces electron-withdrawing effects; limited commercial availability.
Benzene, 1-ethyl-3-methyl- 1-ethyl, 3-methyl 622-96-8 EPA ID: 62653; STORET: 77225 Simpler alkyl substituents; monitored in environmental samples (e.g., water) via STORET codes.
1-Methoxy-3-methylbenzene 1-methoxy, 3-methyl 620-14-4 Synonyms: 3-methylanisole Smaller methoxy group; higher volatility compared to ethoxy analogs.
1-(2-Bromoethoxy)-3-methylbenzene 1-(2-bromoethoxy), 3-methyl 6512-13-6 Available in mg to g quantities Bromine substituent increases molecular weight and potential toxicity.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Ethoxy and methoxy groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, nitro groups (e.g., in 1-Ethoxy-3-methyl-5-nitrobenzene) deactivate the ring .
    • Diethoxymethyl groups in the target compound likely increase steric hindrance, reducing reaction rates compared to smaller substituents like methyl or ethyl.
  • Environmental Monitoring :

    • Ethyltoluene isomers (e.g., 1-ethyl-3-methylbenzene) are tracked in water systems (e.g., STORET code 77225 for total ug/L measurements), suggesting moderate environmental persistence .
    • Brominated analogs (e.g., 1-(2-bromoethoxy)-3-methylbenzene) may require specialized handling due to halogen-related toxicity .

Research Findings and Data Gaps

  • Structural Predictions : The diethoxymethyl group in this compound is expected to lower volatility compared to methyl or ethyl analogs, aligning with trends observed in methoxy derivatives .
  • Environmental Behavior : STORET codes for ethyltoluene (e.g., 77225) suggest that alkylbenzenes are routinely monitored, but oxygenated analogs like the target compound may require advanced analytical methods due to higher polarity .

Q & A

Q. What are the primary synthetic routes for 1-Diethoxymethyl-3-ethoxybenzene, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a phenol precursor (e.g., 3-ethoxybenzene derivatives) using ethylating agents like ethyl bromide or diethyl sulfate. A base such as potassium carbonate or sodium hydroxide is employed to deprotonate the hydroxyl group, facilitating nucleophilic substitution. Solvents like acetone or ethanol under reflux (60–80°C) are common, with yields improved by phase-transfer catalysts (e.g., tetrabutylammonium bromide) . Optimization includes monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 phenol to alkylating agent).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxy groups at C1 and C3). For ambiguous peaks, 2D techniques like COSY or NOESY resolve coupling patterns .
  • GC-MS : Determines purity (>95%) and identifies volatile by-products (e.g., unreacted starting materials) .
  • IR : Verifies ether linkages (C-O stretching at ~1100–1250 cm1^{-1}) and absence of hydroxyl peaks (~3200 cm1^{-1}) .

Q. What are the critical physical properties (e.g., boiling point, solubility) relevant to handling this compound?

While exact data for this compound is limited, analogs like 1-Ethoxy-3-methylbenzene (boiling point: ~193.6°C, density: 0.931 g/cm³) suggest similar trends. Expect moderate solubility in polar solvents (e.g., ethanol, acetone) and low water solubility. Experimental determination via differential scanning calorimetry (DSC) and Karl Fischer titration is advised .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing multi-ether benzene derivatives be addressed?

Regioselectivity issues arise due to competing alkylation at ortho/para positions. Strategies include:

  • Protective Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) .
  • Directed Metalation : Employ directing groups (e.g., sulfonamides) to guide alkylation .
  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. How should researchers resolve contradictory NMR data when assigning substituent positions in diethoxy derivatives?

Contradictions in 1^1H NMR splitting patterns or 13^13C chemical shifts may stem from conformational flexibility or solvent effects. Solutions include:

  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .
  • 2D HMBC : Correlates long-range 1^1H-13^13C couplings to confirm connectivity (e.g., ethoxy groups to benzene carbons) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-Ethoxy-4-methylbenzene) .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–80°C. Monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C expected) .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under 254 nm light .

Q. How can computational tools predict the biological activity of this compound?

  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., 3-Ethoxy-4-hydroxybenzaldehyde derivatives) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
  • Toxicity Prediction : Tools like ProTox-II estimate acute toxicity (e.g., LD50_{50}) based on functional groups .

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